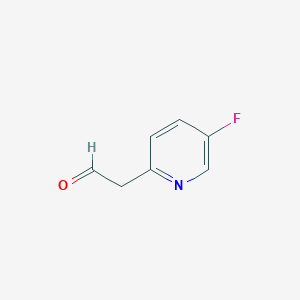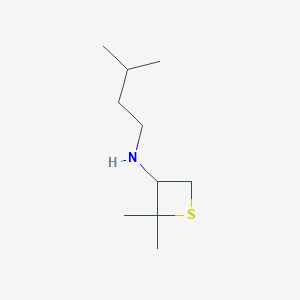
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid is an organic compound that features a unique structure combining a thiopyran ring with an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid typically involves the following steps:
Formation of Tetrahydro-2H-thiopyran: This can be achieved through the hydrogenation of 2H-thiopyran using a catalyst such as Raney nickel.
Amination Reaction: The tetrahydro-2H-thiopyran is then reacted with an appropriate amine under controlled conditions to introduce the amino group.
Alkylation: The resulting compound is further alkylated to introduce the methyl group at the 2-position.
Carboxylation: Finally, the compound undergoes carboxylation to form the pentanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyran ring and amino acid moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom in the ring instead of sulfur.
2-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentanoic acid: A close analog with a pyran ring.
Uniqueness
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid is unique due to the presence of the sulfur-containing thiopyran ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.
Propriétés
Formule moléculaire |
C11H21NO2S |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
2-methyl-2-(thian-4-ylamino)pentanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-6-11(2,10(13)14)12-9-4-7-15-8-5-9/h9,12H,3-8H2,1-2H3,(H,13,14) |
Clé InChI |
NBKIQEFANCSMMH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C(=O)O)NC1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
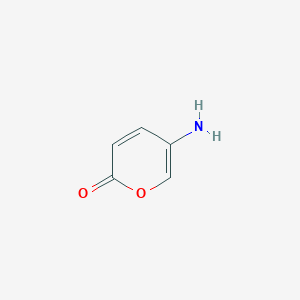
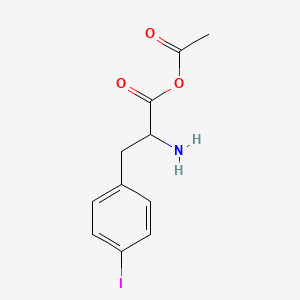
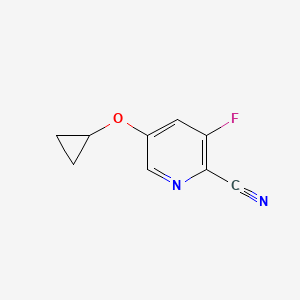
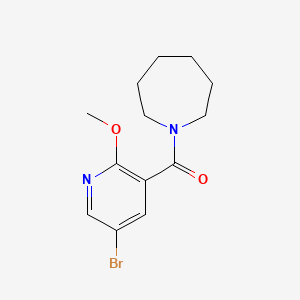
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
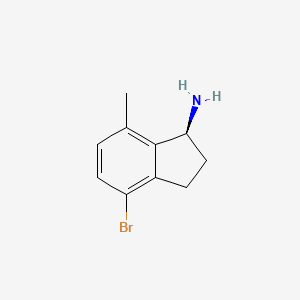
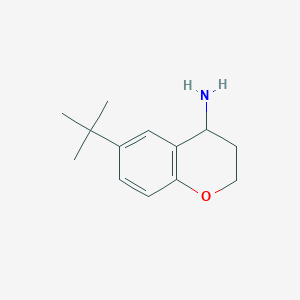
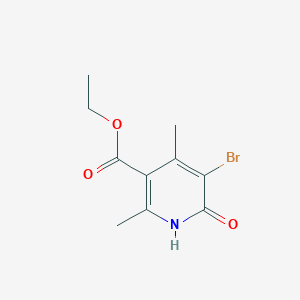
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
